- Graebe-Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazoleJournal of the Chemical Society, 1942, 500, 500-4,
Cas no 961-68-2 (2,4-Dinitro-N-phenylaniline)
2,4-Dinitro-N-phenylanilin ist eine organische Verbindung mit der Summenformel C12H9N3O4. Diese Verbindung zeichnet sich durch ihre stabilen nitroaromatischen Eigenschaften aus, die sie für verschiedene chemische Anwendungen wertvoll machen. Aufgrund der zwei Nitrogruppen in 2- und 4-Position des Anilinrings zeigt die Verbindung eine hohe Reaktivität in elektrophilen Substitutionsreaktionen. Die Phenylaminogruppe trägt zur Bildung stabiler Zwischenprodukte bei, was insbesondere in der Synthese von Farbstoffen und pharmazeutischen Vorstufen von Vorteil ist. Die Verbindung weist eine gute thermische Stabilität auf und ist unter Standardbedingungen gut handhabbar. Ihre Kristallstruktur ermöglicht präzise analytische Untersuchungen, was sie zu einem nützlichen Referenzmaterial in der Forschung macht.

2,4-Dinitro-N-phenylaniline structure
Produktname:2,4-Dinitro-N-phenylaniline
2,4-Dinitro-N-phenylaniline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,4-Dinitro-N-phenylaniline
- N-(2,4-Dinitrophenyl)-N-phenylamine
- 2,4-Dinitrodiphenylamine
- 2,4-Dinitro-N-phenylbenzenamine (ACI)
- Diphenylamine, 2,4-dinitro- (8CI)
- (2,4-Dinitro-phenyl)-phenyl-amine
- Acetoquinone Yellow 5JZ
- C.I. 10340
- C.I. Disperse Yellow 14
- Disperse yellow 14
- N-(2,4-Dinitrophenyl)aniline
- N-(2,4-Dinitrophenyl)benzenamine
- N-Phenyl-2,4-dinitroaniline
- NSC 6150
- o,p-Dinitrodiphenylamine
- Serisol Yellow 2G
- Supracet Yellow 3G
- D0278
- Diphenylamine,4-dinitro-
- 961-68-2
- F0020-1341
- SCHEMBL293916
- Benzenamine, 2,4-dinitro-N-phenyl-
- EN300-175017
- 2,4-dinitro-N-phenyl-aniline
- BRN 1996954
- 2,4-Dinitrodiphenylamin
- 4-12-00-01692 (Beilstein Handbook Reference)
- Z31199805
- DB-057626
- 2,4-Dinitro-N-phenylaniline #
- CHEMBL4443557
- STK266239
- AS-58183
- NSC6150
- EINECS 213-508-4
- AKOS000286101
- A845554
- Benzenamine,4-dinitro-N-phenyl-
- NSC-6150
- InChI=1/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13
- Diphenylamine, 2,4-dinitro-
- MFCD00007223
- 2,4-Dinitrodiphenylamine, 98%
- DTXSID7061354
- AI3-02914
- D89621
- W-100147
- NS00021408
-
- MDL: MFCD00007223
- Inchi: 1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H
- InChI-Schlüssel: RHTVQEPJVKUMPI-UHFFFAOYSA-N
- Lächelt: [O-][N+](C1C=C([N+](=O)[O-])C(NC2C=CC=CC=2)=CC=1)=O
Berechnete Eigenschaften
- Genaue Masse: 259.05900
- Monoisotopenmasse: 259.05930578g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 4
- Komplexität: 333
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: nichts
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 104Ų
Experimentelle Eigenschaften
- Farbe/Form: Rote Nadel wie Kristalle [1]
- Dichte: 1.3450 (rough estimate)
- Schmelzpunkt: 157.0 to 160.0 deg-C
- Siedepunkt: 402.47°C (rough estimate)
- Flammpunkt: 204.1 ºC
- Brechungsindex: 1.5700 (estimate)
- Löslichkeit: acetone: soluble25mg/mL, clear, orange to red
- Stabilität/Haltbarkeit: Stable. Incompatible with strong bases, strong acids, strong oxidizing agents.
- PSA: 103.67000
- LogP: 4.36600
- Löslichkeit: Löslich in heißem Ethanol \ heißem Benzol \ Aceton \ Chloroform [4]
2,4-Dinitro-N-phenylaniline Sicherheitsinformationen
- Prompt:Warnung
- Gefahrenhinweis: H316-H320
- Warnhinweis: P264-P305+P351+P338+P337+P313-P332+P313
- WGK Deutschland:3
- Code der Gefahrenkategorie: R36/37/38
- Sicherheitshinweise: S26-S37/39
- RTECS:JJ8825000
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:In dicht verschlossenen Behältern aufbewahren. An einem kühlen, trockenen und gut belüfteten Ort vor inkompatiblen Substanzen aufbewahren.
- Risikophrasen:R36/37/38
2,4-Dinitro-N-phenylaniline Zolldaten
- HS-CODE:2921440000
- Zolldaten:
China Zollkodex:
2921440000Übersicht:
292144000. Diphenylamin und seine Derivate und ihre Salze. MwSt:17,0%.; Steuerrückerstattungssatz:17,0%.; Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
292144000. Diphenylamin und seine Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:17,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:30,0%
2,4-Dinitro-N-phenylaniline Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-175017-1.0g |
2,4-dinitro-N-phenylaniline |
961-68-2 | 95.0% | 1.0g |
$101.0 | 2025-02-19 | |
abcr | AB142628-25 g |
2,4-Dinitrodiphenylamine, 96%; . |
961-68-2 | 96% | 25 g |
€65.60 | 2023-07-20 | |
Life Chemicals | F0020-1341-4mg |
2,4-dinitro-N-phenylaniline |
961-68-2 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0020-1341-25mg |
2,4-dinitro-N-phenylaniline |
961-68-2 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0020-1341-30mg |
2,4-dinitro-N-phenylaniline |
961-68-2 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F0020-1341-5mg |
2,4-dinitro-N-phenylaniline |
961-68-2 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154907-25G |
2,4-Dinitro-N-phenylaniline |
961-68-2 | >98.0% | 25g |
¥104.90 | 2023-09-03 | |
TRC | D194475-2.5g |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 2.5g |
$ 45.00 | 2022-06-05 | ||
Enamine | EN300-175017-0.25g |
2,4-dinitro-N-phenylaniline |
961-68-2 | 95.0% | 0.25g |
$50.0 | 2025-02-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0278-100G |
2,4-Dinitrodiphenylamine |
961-68-2 | >98.0%(GC) | 100g |
¥520.00 | 2024-04-15 |
2,4-Dinitro-N-phenylaniline Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Solvents: Ethanol
Referenz
- Ring cleavage in cyclic azomethines. Cleavage of 6,7-dimethoxyisoquinolineZhurnal Obshchei Khimii, 1937, 7, 162-8,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Solvents: Ethanol , Water
Referenz
- Kinetics of nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with substituted anilinesJournal of the Indian Chemical Society, 1989, 66(5), 342-4,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ; 24 h, rt
Referenz
- Prodrugs for nitroreductase-based cancer therapy-3: Antitumor activity of the novel dinitroaniline prodrugs/Ssap-NtrB enzyme suicide gene system: Synthesis, in vitro and in silico evaluation in prostate cancerEuropean Journal of Medicinal Chemistry, 2020, 187,,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Catalysts: Potassium fluoride , Basic alumina ; 5 min, rt
1.2 10 min, 40 °C
1.2 10 min, 40 °C
Referenz
- Synthesis of some novel n-substituted aromatic aminesJournal of Applicable Chemistry (Lumami, 2019, 8(3), 1031-1036,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 15 h, 25 °C
Referenz
- 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cellsBioorganic & Medicinal Chemistry, 2015, 23(17), 5282-5292,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Solvents: Ethanol ; cooled; 1.5 h, rt
Referenz
- Synthesis of 3-{1-phenyl-5-[N,N-bis(2'-chloroethyl)-amino]-benzimidazol-2-yl}-propanoic acidHecheng Huaxue, 2010, 18, 150-153,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 25 h, rt
Referenz
- Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators, World Intellectual Property Organization, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Catalysts: Alumina , Potassium fluoride ; 15 min, 150 °C
Referenz
- A facile and efficient synthesis of diaryl amines or ethers under microwave irradiation in the presence of KF/Al2O3 without solvent and their anti-fungal biological activities against six phytopathogensInternational Journal of Molecular Sciences, 2013, 14(9), 18850-18860,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Alumina , Potassium fluoride ; 5 min, rt
1.2 10 min, rt
1.2 10 min, rt
Referenz
- Synthesis of N-arylamines in dry media and their antibacterial activityJournal of Chemical and Pharmaceutical Research, 2013, 5(3), 122-133,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt
Referenz
- Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl MoietyJournal of Medicinal Chemistry, 2022, 65(19), 12701-12724,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Ethanol ; 1 h, rt → 78 °C
Referenz
- Neutral Cyclometalated Iridium(III) Complexes Bearing Substituted N-Heterocyclic Carbene (NHC) Ligands for High-Performance Yellow OLED ApplicationInorganic Chemistry, 2019, 58(21), 14377-14388,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide , Palladium diacetate , [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: Dimethyl sulfoxide ; 17 h, 100 °C
Referenz
- Efficient synthetic route to aromatic secondary amines via Pd/RuPhos/TBAB-catalyzed cross couplingNew Journal of Chemistry, 2017, 41(14), 6523-6529,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Ethanol ; 30 min, reflux; 3 h, reflux
Referenz
- Synthesis and antiviral activity of substituted 5-ureido- and 5-thioureidobenzimidazole derivativesPharmazie, 1978, 33(1), 30-8,
Synthetic Routes 15
Reaktionsbedingungen
1.1 20 min, 140 °C
Referenz
- NiCl2.6H2O as recyclable heterogeneous catalyst for N-arylation of amines and NH-heterocycles under microwave exposureTetrahedron Letters, 2012, 53(17), 2218-2221,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Ethanol ; rt → reflux; 1 h, reflux; reflux → rt
Referenz
- New ferro- and antiferromagnetic complexes of tridentate azomethines with copperZhurnal Neorganicheskoi Khimii, 2008, 53(10), 1677-1683,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water
Referenz
- Transformation of aryl esters of N-substituted benzimide acids in alkaline solutionsUkrainskii Khimicheskii Zhurnal (Russian Edition), 1988, 54(11), 1191-5,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ; 5 h, rt → 80 °C
Referenz
- Synthesis of benzimidazole derivatives from 2-nitroaniline in a one-step reductive cyclization processShanghai Daxue Xuebao, 2007, 13(1), 77-81,
2,4-Dinitro-N-phenylaniline Raw materials
- Benzenecarboximidic acid, N-phenyl-, 2,4-dinitrophenyl ester (9CI)
- 2-(2,4-Dinitrophenyl)-6,7-dimethoxyisoquinolinium
2,4-Dinitro-N-phenylaniline Preparation Products
2,4-Dinitro-N-phenylaniline Verwandte Literatur
-
L. Lain,H. L?nnberg,T. A. L?nnberg Org. Biomol. Chem. 2015 13 3484
-
G. G. Coker,S. G. P. Plant,P. B. Turner J. Chem. Soc. 1951 110
-
3. Reactions of aromatic nitro-compounds in alkaline media. Part XI. Structural investigations by proton magnetic resonance spectroscopyM. R. Crampton,V. Gold J. Chem. Soc. B 1966 893
-
4. Reactions in strongly basic solutions. Part IV. Kinetics and mechanisms of the alkaline hydrolysis of 1-substituted 2,4-dinitrobenzenes in aqueous dioxanK. Bowden,R. S. Cook,M. J. Price J. Chem. Soc. B 1971 1778
-
5. Efficient synthetic route to aromatic secondary amines via Pd/RuPhos/TBAB-catalyzed cross couplingPinki Gaur,K. Durga Bhaskar Yamajala,Shaibal Banerjee New J. Chem. 2017 41 6523
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
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Reinheit:98%
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